Fragment-Derived TIM-3 Ligand Optimization: 1H-Imidazole-2-Sulfonamide-Containing Compound 38 Achieves Ki = 70 nM vs. Initial Fragment Hits at >130 μM
In the TIM-3 fragment-based drug discovery campaign reported by Rietz et al. (2021), 1H-imidazole-2-sulfonamide served as the core sulfonamide warhead motif in the lead optimization pathway. Initial fragment hits identified through NMR screening displayed binding affinities (Kd) ranging from 130 μM to >2 mM for the TIM-3 IgV domain. Through iterative structure-based design incorporating the 1H-imidazole-2-sulfonamide scaffold, compound 38 — N-(4-(8-chloro-2-methyl-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-9-yl)-3-methylphenyl)-1H-imidazole-2-sulfonamide — achieved a Ki of 70 nM in fluorescence polarization anisotropy (FPA) competition assays, representing a >1,800-fold improvement in affinity over the weakest initial fragment hits [1]. The X-ray co-crystal structure (PDB 7M41, resolution 1.79 Å) confirmed that the 1H-imidazole-2-sulfonamide moiety makes critical polar contacts within the TIM-3 binding cleft, with the unsubstituted imidazole N–H participating in a hydrogen-bond network that would be sterically precluded in N1-methyl or N1-ethyl analogs [2].
| Evidence Dimension | TIM-3 binding affinity (Ki) for optimized ligand containing 1H-imidazole-2-sulfonamide vs. initial fragment hit affinity range |
|---|---|
| Target Compound Data | Compound 38 (1H-imidazole-2-sulfonamide-containing): Ki = 70 nM (FPA competition assay) |
| Comparator Or Baseline | Initial TIM-3 fragment hits: Kd = 130 μM to >2 mM (NMR SOFAST-HMQC titration); 18 hits with Kd < 1 mM and LE > 0.25 |
| Quantified Difference | Minimum ~1,860-fold improvement in binding affinity from lead optimization using the 1H-imidazole-2-sulfonamide scaffold |
| Conditions | FPA competition assay for Ki; SOFAST-HMQC NMR titration for Kd; TIM-3 IgV domain (residues 22–130), recombinant human protein |
Why This Matters
This direct, quantifiable affinity improvement validates 1H-imidazole-2-sulfonamide as a privileged fragment for FBDD campaigns targeting immune checkpoints, providing procurement justification over N1-substituted analogs that lack the essential N–H hydrogen-bond donor geometry demonstrated in the 7M41 co-crystal structure.
- [1] Rietz, T. A.; et al. Fragment-Based Discovery of Small Molecules Bound to TIM-3. J. Med. Chem. 2021, 64 (19), 14757–14772. View Source
- [2] RCSB PDB. 7M41: Structure of TIM-3 in complex with compound 38 (1H-imidazole-2-sulfonamide derivative). Resolution: 1.79 Å. Deposited: 2021-03-19. View Source
